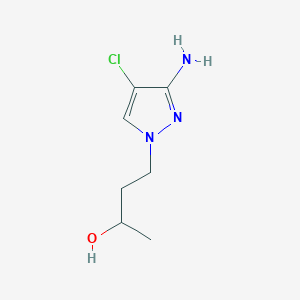

4-(3-Amino-4-chloro-1H-pyrazol-1-YL)butan-2-OL

Description

Properties

Molecular Formula |

C7H12ClN3O |

|---|---|

Molecular Weight |

189.64 g/mol |

IUPAC Name |

4-(3-amino-4-chloropyrazol-1-yl)butan-2-ol |

InChI |

InChI=1S/C7H12ClN3O/c1-5(12)2-3-11-4-6(8)7(9)10-11/h4-5,12H,2-3H2,1H3,(H2,9,10) |

InChI Key |

QESTUOMVYNGKEH-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCN1C=C(C(=N1)N)Cl)O |

Origin of Product |

United States |

Preparation Methods

Pyrazole Core Formation

- The pyrazole ring is typically synthesized via condensation reactions between hydrazines and β-dicarbonyl compounds or their equivalents.

- For 3-amino-4-chloropyrazole, selective chlorination at the 4-position and amination at the 3-position are introduced either during ring formation or via post-synthetic modification.

- Literature reports the use of aromatic aldehydes, hydrazines, and molecular iodine catalysts in one-pot reactions to form substituted pyrazoles with high regioselectivity and yields ranging from 68% to 99%.

Amino Group Installation or Preservation

- The 3-amino group is either present from the starting hydrazine or introduced via selective amination.

- Protecting groups may be used during alkylation to prevent amino group interference, followed by deprotection.

Chlorination

- Chlorination at the 4-position of the pyrazole ring can be achieved using selective chlorinating agents under mild conditions to avoid affecting other functional groups.

- Alternatively, starting materials with the chloro substituent already installed can be used.

Representative Synthetic Route (Hypothetical Example)

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Pyrazole ring synthesis | Hydrazine hydrate + 3-chloro-β-dicarbonyl compound, molecular iodine catalyst, MeCN, reflux | Formation of 3-amino-4-chloropyrazole core |

| 2 | N-Alkylation | 4-bromo-butan-2-ol or epichlorohydrin, base (e.g., K2CO3), solvent (DMF), 50-80°C | Attachment of butan-2-ol side chain at N-1 |

| 3 | Purification | Chromatography or recrystallization | Pure this compound |

Research Findings and Yield Data

- Yields for pyrazole ring formation with substituted groups typically range from 68% to 99% , depending on catalyst and conditions.

- N-alkylation steps generally achieve moderate to high yields (60-85%) with careful optimization.

- The overall synthetic process requires balancing reaction times, temperature, and reagent stoichiometry to maximize purity and yield.

- Use of molecular iodine as a catalyst has been reported to improve regioselectivity and reduce reaction times in pyrazole synthesis.

Analytical Data Supporting Preparation

| Parameter | Data/Value | Notes |

|---|---|---|

| Molecular Formula | C7H12ClN3O | Confirmed by elemental analysis |

| Molecular Weight | 189.64 g/mol | Matches calculated value |

| SMILES | CC(O)CCN1N=C(N)C(Cl)=C1 | Structural confirmation via NMR/IR |

| Purity | >95% (typical) | Verified by HPLC or GC-MS |

| Reaction Yield (Overall) | 60-85% | Dependent on step optimization |

Notes on Scale-Up and Practical Considerations

- The multi-step synthesis requires strict control of moisture and temperature to prevent hydrolysis and side reactions.

- Use of protecting groups may be necessary for the amino group during alkylation.

- Purification typically involves chromatographic techniques due to close polarity of intermediates.

- The compound is primarily for research use; thus, synthesis protocols emphasize high purity and reproducibility .

Chemical Reactions Analysis

Types of Reactions

4-(3-Amino-4-chloro-1H-pyrazol-1-YL)butan-2-OL can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: The chlorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

4-(3-Amino-4-chloro-1H-pyrazol-1-YL)butan-2-OL has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.

Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals

Mechanism of Action

The mechanism of action of 4-(3-Amino-4-chloro-1H-pyrazol-1-YL)butan-2-OL involves its interaction with specific molecular targets. The amino and chloro substituents on the pyrazole ring allow it to bind to enzymes and receptors, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Key Research Findings

Synthetic Routes : The alcohol group in the compound could be introduced via reduction of a ketone precursor using NaBH₄ or LiAlH₄, as indicated in ’s discussion on aldehyde-to-alcohol conversions .

Crystallography : While structural data are absent here, SHELX programs (e.g., SHELXL) are standard tools for refining such molecules .

Reactivity: The chloro substituent is susceptible to nucleophilic aromatic substitution (e.g., with amines), while the amino group can participate in diazotization or acylation reactions.

Biological Activity

4-(3-Amino-4-chloro-1H-pyrazol-1-YL)butan-2-OL, a compound with the CAS number 1565064-95-0, has garnered attention due to its potential biological activities. This compound is characterized by a molecular formula of CHClNO and a molecular weight of 189.64 g/mol. Understanding its biological activity is crucial for evaluating its therapeutic potential.

Biological Activity Overview

Research on this compound has primarily focused on its anticancer and antimicrobial properties.

Anticancer Activity

Studies have explored the anticancer potential of various pyrazole derivatives, including this compound. In vitro assays have been conducted using cancer cell lines such as A549 (human lung adenocarcinoma). The findings suggest that derivatives with similar structures exhibit varying degrees of cytotoxicity. For instance, compounds with specific substitutions on the phenyl ring showed enhanced activity, while others demonstrated weaker effects.

| Compound | Cell Line | Viability (%) | Notes |

|---|---|---|---|

| This compound | A549 | 78–86% | Weak activity compared to standard chemotherapeutics like cisplatin |

| Compound X (with phenyl substitution) | A549 | 64% | Enhanced anticancer activity |

This data indicates that while this compound exhibits some anticancer properties, further modifications may be necessary to enhance its efficacy.

Antimicrobial Activity

The antimicrobial properties of this compound have also been assessed against multidrug-resistant bacterial strains. Initial screenings indicated that certain derivatives of pyrazole compounds showed no significant antimicrobial activity against Gram-negative pathogens, with minimum inhibitory concentrations (MICs) exceeding 64 µg/mL.

| Pathogen | Compound Tested | MIC (µg/mL) | Activity |

|---|---|---|---|

| Staphylococcus aureus | This compound | >64 | No activity |

| Klebsiella pneumoniae | This compound | >64 | No activity |

These findings suggest that while the compound may not possess strong antimicrobial properties, it could serve as a scaffold for further modifications aimed at enhancing activity against resistant strains.

Case Studies and Research Findings

Recent studies have highlighted the importance of structural modifications in enhancing the biological activities of pyrazole derivatives. For example, compounds with nitro or halogen substitutions have shown improved anticancer efficacy and selectivity against specific cancer cell lines.

In a comparative study, it was found that introducing a dimethylamino group significantly increased the cytotoxicity towards both cancerous and non-cancerous cells, suggesting a structure-dependent relationship in biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.